2-(4-Nitrophenoxy)ethanol 2-(4-Nitrophenoxy)ethanol
Brand Name: Vulcanchem
CAS No.: 16365-27-8
VCID: VC21069064
InChI: InChI=1S/C8H9NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OCCO
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol

2-(4-Nitrophenoxy)ethanol

CAS No.: 16365-27-8

Cat. No.: VC21069064

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Nitrophenoxy)ethanol - 16365-27-8

Specification

CAS No. 16365-27-8
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
IUPAC Name 2-(4-nitrophenoxy)ethanol
Standard InChI InChI=1S/C8H9NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2
Standard InChI Key YAPAEYFBLRVUMH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OCCO
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OCCO

Introduction

Chemical Identity and Structure

2-(4-Nitrophenoxy)ethanol is identified by the CAS number 16365-27-8 and has a molecular formula of C8H9NO4. It is also known by several synonyms including p-Nitrophenoxyethanol, (4-NITROPHENYL)GLYCOL, and β-Hydroxyethyl p-nitrophenyl ether .

The structural composition features a nitro group (-NO2) attached to a phenyl ring at the para position, with an ethoxy group connecting to an alcohol group. This arrangement provides the compound with unique chemical properties that make it valuable in various applications.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number16365-27-8
Molecular FormulaC8H9NO4
Molecular Weight183.16100 g/mol
EINECS Number240-422-4
MDL NumberMFCD00017031

Physical and Chemical Properties

2-(4-Nitrophenoxy)ethanol possesses distinct physicochemical properties that influence its behavior in various environments and reactions. These properties make it suitable for specific applications in organic synthesis and chemical research.

Table 2: Physicochemical Properties

PropertyValueReference
Physical StateSolid (flakes)
ColorYellow to brown
Melting Point82-85°C
Boiling Point182°C at 11 mm Hg
Density1.314 g/cm³
Flash Point172°C
LogP1.48910
Vapor Pressure7.79E-06 mmHg at 25°C
Index of Refraction1.569
Exact Mass183.05300
PSA75.28000
pKa13.93±0.10 (Predicted)

The presence of the nitro group imparts electron-withdrawing characteristics to the compound, while the hydroxyl terminus provides opportunities for hydrogen bonding and further functionalization. This dual functionality makes 2-(4-Nitrophenoxy)ethanol particularly useful as a synthetic intermediate.

Synthesis and Preparation Methods

The synthesis of 2-(4-Nitrophenoxy)ethanol can be accomplished through various methods, though the most common approach involves the reaction of 4-nitrophenol with ethylene oxide under basic conditions.

While detailed synthetic procedures specifically for 2-(4-Nitrophenoxy)ethanol were limited in the provided literature, related synthetic pathways suggest potential routes:

  • Reaction of 4-nitrophenol with 2-chloroethanol in the presence of a base

  • Ring-opening of ethylene oxide with 4-nitrophenol

  • Alkylation of 4-nitrophenol with appropriate ethoxy-containing reagents

Downstream Transformations

2-(4-Nitrophenoxy)ethanol serves as an important precursor in the synthesis of other compounds, most notably 2-(4-aminophenoxy)ethanol. The reduction reaction proceeds as follows:

Table 3: Reduction to 2-(4-aminophenoxy)ethanol

ParameterConditions
Reactants2-(4-Nitrophenoxy)ethanol (2.1 g, 12 mmol)
CatalystPalladium 10% on activated carbon
SolventMethanol (30 mL)
ConditionsHydrogen atmosphere, room temperature, 2 hours
Yield99% (1.8 g)
Product AppearanceBrown solid
Product VerificationMS (ESI+): m/z 154 (M+H)+

The detailed procedure involves:

  • Flushing a solution of 2-(4-nitrophenoxy)ethanol in methanol with argon

  • Adding Pd/C catalyst (10% by weight)

  • Evacuating the mixture under vacuum and refilling with hydrogen

  • Stirring at room temperature for 2 hours

  • Filtering through Celite and concentrating in vacuo

This high-yield transformation demonstrates the value of 2-(4-Nitrophenoxy)ethanol as a synthetic building block, particularly for compounds requiring the aminophenoxy functionality.

CategoryDetailsReference
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing)
Personal Protective EquipmentDust mask type N95 (US), Eye shields, Gloves
Hazard CodesXi: Irritant
Risk Phrases36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Phrases26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing)
WGK Germany3
RIDADRNONH for all modes of transport

Applications and Research Relevance

2-(4-Nitrophenoxy)ethanol has several applications in research and industrial settings, though specific information about this compound's applications was limited in the provided literature.

Synthetic Applications

The primary application of 2-(4-Nitrophenoxy)ethanol appears to be as a synthetic intermediate in the preparation of other compounds, particularly:

  • Synthesis of 2-(4-aminophenoxy)ethanol through reduction of the nitro group

  • Potential use in the development of pharmaceutically relevant compounds

  • Precursor in the synthesis of more complex molecules with specific functional properties

Comparative Analysis with Related Compounds

2-(4-Nitrophenoxy)ethanol belongs to a family of nitroaromatic compounds, each with distinct properties and applications. Understanding the similarities and differences between these compounds provides context for 2-(4-Nitrophenoxy)ethanol's specific utility.

Table 5: Comparison with Structurally Related Compounds

CompoundCAS NumberKey DifferencesReferences
2-(4-Nitrophenoxy)ethanol16365-27-8Base compound with nitrophenoxy and ethanol groups
2-(4-Aminophenoxy)ethanol6421-88-1Contains amino group instead of nitro group; reduction product of 2-(4-Nitrophenoxy)ethanol
2-(4-Nitrophenyl)ethanol100-27-6Direct C-C bond between phenyl and ethanol rather than ether linkage
2-[(4-Nitrophenyl)amino]ethanol1965-54-4Contains an amino linkage instead of ether linkage

The structural variations among these compounds result in different chemical reactivities and potential applications:

  • 2-(4-Nitrophenoxy)ethanol: Serves as a precursor for amino derivatives; features both nitro and hydroxyl functional groups

  • 2-(4-Aminophenoxy)ethanol: Exhibits greater nucleophilicity due to the amino group; useful in different coupling reactions

  • 2-(4-Nitrophenyl)ethanol: More stable bond between phenyl and ethanol; used in different synthetic pathways

  • 2-[(4-Nitrophenyl)amino]ethanol: Different reactivity profile due to the amino linkage

Research Gaps and Future Directions

Based on the available literature, several research gaps and potential future directions can be identified for 2-(4-Nitrophenoxy)ethanol:

  • Comprehensive biological activity profile specifically for 2-(4-Nitrophenoxy)ethanol

  • Development of new synthetic methods to improve yield and reduce environmental impact

  • Investigation of potential applications in material science or polymer chemistry

  • Detailed mechanistic studies of reactions involving 2-(4-Nitrophenoxy)ethanol

  • Exploration of catalytic transformations using this compound as a substrate or precursor

Further research in these areas would enhance our understanding of this compound and potentially reveal new applications in various fields.

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